molecular formula C12H9Cl3N2O2 B14655718 2-(2,2,2-Trichloroethyl)-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one CAS No. 52727-53-4

2-(2,2,2-Trichloroethyl)-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one

Cat. No.: B14655718
CAS No.: 52727-53-4
M. Wt: 319.6 g/mol
InChI Key: KCQQAMMIBUEJFI-UHFFFAOYSA-N
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Description

2-(2,2,2-Trichloroethyl)-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by its unique structure, which includes a trichloroethyl group and a fused oxazoloquinazolinone ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,2-Trichloroethyl)-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of methyl 2-isothiocyanatobenzoate with a suitable amine under controlled conditions to form the desired oxazoloquinazolinone structure . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(2,2,2-Trichloroethyl)-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a range of derivatives with potentially different biological activities .

Mechanism of Action

The mechanism of action of 2-(2,2,2-Trichloroethyl)-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2,2,2-Trichloroethyl)-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one apart from these similar compounds is its specific trichloroethyl group and the fused oxazoloquinazolinone ring system. These structural features contribute to its unique chemical properties and biological activities, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

52727-53-4

Molecular Formula

C12H9Cl3N2O2

Molecular Weight

319.6 g/mol

IUPAC Name

2-(2,2,2-trichloroethyl)-2,3-dihydro-[1,3]oxazolo[2,3-b]quinazolin-5-one

InChI

InChI=1S/C12H9Cl3N2O2/c13-12(14,15)5-7-6-17-10(18)8-3-1-2-4-9(8)16-11(17)19-7/h1-4,7H,5-6H2

InChI Key

KCQQAMMIBUEJFI-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=NC3=CC=CC=C3C(=O)N21)CC(Cl)(Cl)Cl

Origin of Product

United States

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